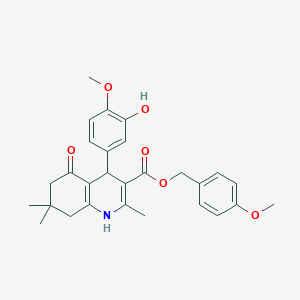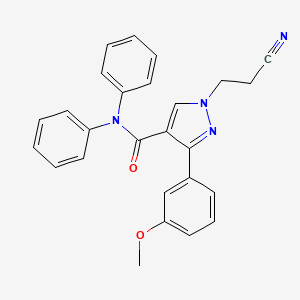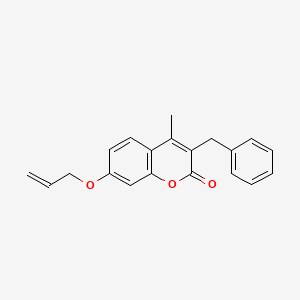![molecular formula C18H23BrN2O B5187711 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)
1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized through a multi-step process.
科学的研究の応用
1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine has potential applications in various scientific research areas. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
作用機序
The mechanism of action of 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It is also believed to protect cells from radiation-induced damage by scavenging free radicals and reducing oxidative stress. The fluorescent properties of the compound are due to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects
Studies have shown that 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine has a low toxicity profile and does not have any significant effects on normal cells. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to protect cells from radiation-induced damage by reducing oxidative stress and DNA damage.
実験室実験の利点と制限
The advantages of using 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine in lab experiments include its low toxicity profile, high yield and purity, and potential applications in various scientific research areas. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research on 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine. These include further studies on its anti-cancer properties, potential use as a radioprotective agent, and development of new fluorescent probes for detecting metal ions in biological samples. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize the synthesis method for improved yield and purity.
Conclusion
In conclusion, 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine is a chemical compound that has potential applications in various scientific research areas. Its synthesis method has been optimized to ensure high yield and purity of the final product. Studies have shown that it has a low toxicity profile and inhibits the growth of various cancer cell lines, protects cells from radiation-induced damage, and has potential use as a fluorescent probe for detecting metal ions in biological samples. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize the synthesis method for improved yield and purity.
合成法
The synthesis of 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine involves a multi-step process that starts with the reaction of 1-bromo-2-naphthol with propylene oxide to form 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-naphthol. This intermediate is then reacted with 4-methylpiperazine to form the final product, 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine. The synthesis method has been optimized to ensure high yield and purity of the final product.
特性
IUPAC Name |
1-[3-(1-bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-20-10-12-21(13-11-20)9-4-14-22-17-8-7-15-5-2-3-6-16(15)18(17)19/h2-3,5-8H,4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQWLWNKNXSWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)

![(2R*,6R*)-2-allyl-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5187668.png)

![1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5187676.png)
![3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5187681.png)
![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)

![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)

![N-[3-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5187723.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide](/img/structure/B5187739.png)